molecular formula C19H18N4O4S B2741124 methyl 4-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate CAS No. 1428348-10-0

methyl 4-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate

Cat. No.: B2741124
CAS No.: 1428348-10-0
M. Wt: 398.44
InChI Key: ZCCANERXCBZLIF-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate is a complex organic compound composed of a benzoate ester linked with a triazole-containing acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize methyl 4-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate, a multi-step process is typically employed:

  • Formation of the Triazole Ring: : Starting from a thiophene derivative, a cyclization reaction forms the triazole ring.

  • Incorporation of Cyclopropyl and Benzoate Ester: : The cyclopropyl and benzoate ester groups are introduced via specific alkylation and esterification reactions.

  • Linking the Acetamide Group: : The triazole intermediate is then acylated to add the acetamide linkage to the benzoate ester.

Industrial Production Methods

Industrial synthesis follows a similar multi-step process but on a larger scale. Optimizations for yield and purity are crucial, often involving the use of catalytic agents and controlled reaction environments to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, especially at the thiophene ring and the triazole moiety.

  • Reduction: : Reduction reactions may target the oxo-group in the cyclopropyl moiety.

  • Substitution: : The aromatic rings in the structure can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Often performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Catalytic hydrogenation or metal hydrides are commonly employed.

  • Substitution: : Reagents such as halogens, nitro compounds, and organometallic compounds under various catalytic conditions.

Major Products

  • Oxidation: : Formation of sulfoxides or sulfones from the thiophene ring.

  • Reduction: : Production of alcohols or alkanes depending on the extent of reduction.

  • Substitution: : Halogenated or nitro-substituted derivatives based on the nature of the substitution reactions.

Scientific Research Applications

Methyl 4-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate has applications across various fields:

Chemistry

Used as a precursor in the synthesis of more complex molecules and functional materials due to its reactive sites.

Biology

Serves as a probe or ligand in biochemical studies to investigate enzyme interactions and binding affinities.

Medicine

Investigated for potential therapeutic effects, particularly in anti-inflammatory and antimicrobial research.

Industry

Applied in the development of advanced materials with specific electronic or structural properties, leveraging the compound's unique functional groups.

Mechanism of Action

The mechanism by which methyl 4-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate exerts its effects is generally through interaction with specific molecular targets, such as enzymes or receptors. Its structure enables binding through multiple functional groups, impacting biological pathways and exerting effects like enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

When compared with other compounds containing triazole or thiophene rings, methyl 4-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamido)benzoate stands out due to its unique combination of functional groups that confer specific reactivity and binding properties. Similar compounds might include:

  • Benzimidazole derivatives

  • Thiazole analogues

  • Other triazole-based compounds

Each of these shares some structural features but differs in the exact arrangement of functional groups and resultant chemical properties.

Hopefully, that satisfies the curiosity about this complex compound and its multifaceted profile!

Properties

IUPAC Name

methyl 4-[[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-27-18(25)12-4-6-13(7-5-12)20-16(24)11-22-19(26)23(14-8-9-14)17(21-22)15-3-2-10-28-15/h2-7,10,14H,8-9,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCANERXCBZLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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